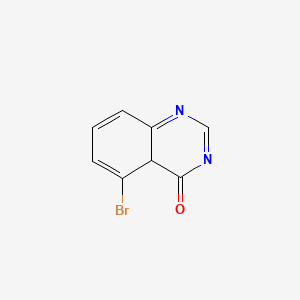

5-bromo-4aH-quinazolin-4-one

Description

The study of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry. Within this vast domain, 5-bromo-4aH-quinazolin-4-one represents a point of convergence for several key research interests, including the development of new therapeutic agents and the exploration of halogenated organic molecules. evitachem.com

The quinazolinone core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring, is recognized as a "privileged structure" in medicinal chemistry. omicsonline.org This designation stems from its recurring presence in a multitude of biologically active compounds, including numerous natural products and synthetic pharmaceuticals. acs.orgresearchgate.net The stability of the quinazolinone nucleus, combined with the potential for substitution at various positions, allows for the creation of a diverse library of molecules with a wide spectrum of pharmacological activities. omicsonline.org

Researchers have successfully developed quinazolinone derivatives that exhibit properties such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. biomedpharmajournal.orgnih.gov In organic synthesis, the quinazolinone framework serves as a versatile building block for constructing more complex molecular architectures. researchgate.net Its chemical reactivity and established synthesis protocols make it an attractive starting point for generating novel compounds. acs.org

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into heterocyclic structures is a widely employed strategy in drug discovery. Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, polarity, and metabolic stability. These modifications can, in turn, enhance a compound's pharmacokinetic profile and binding affinity to biological targets.

Halogenated heterocycles are crucial intermediates in chemical synthesis, where the halogen atom can serve as a handle for further molecular elaboration through reactions like cross-coupling or nucleophilic substitution. evitachem.com This synthetic versatility allows chemists to systematically modify structures to optimize their desired biological activity.

The name "this compound" specifies a particular isomer within the quinazolinone family. The core structure is a quinazolinone, with a bromine atom attached to the 5th position of the benzene ring. The "4aH" designation is of critical importance, as it indicates the presence of a saturated carbon at the 4a position (the bridgehead carbon where the two rings are fused), which also bears a hydrogen atom. This feature makes this compound a non-aromatic tautomer.

Quinazolinones commonly exist in different tautomeric forms, with the aromatic 4(1H)-one and 4(3H)-one structures being the most stable and extensively studied. omicsonline.orgresearchgate.net In these forms, the hydrogen atom resides on a nitrogen atom (at position 1 or 3), allowing for full aromaticity of the bicyclic system. The 4aH-tautomer is less common and represents a non-aromatic variant where the delocalized electron system of the rings is interrupted. The specific tautomeric form that predominates can be influenced by factors such as the solvent environment. researchgate.net

The synthesis of the quinazolinone core generally begins with substituted anthranilic acids. For this specific compound, 5-bromoanthranilic acid is a logical starting material, which would undergo cyclization to form the quinazolinone framework. evitachem.com

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | evitachem.com |

| Molecular Formula | C₈H₅BrN₂O | evitachem.com |

| Molecular Weight | 225.04 g/mol | evitachem.com |

| Common Tautomers | 5-bromo-4(3H)-quinazolinone, 5-bromo-4(1H)-quinazolinone | omicsonline.orgchemicalbook.com |

| CAS Number (for 5-bromo-4(3H)-quinazolinone) | 147006-47-1 | chemicalbook.com |

The history of quinazolinone chemistry dates back to the 19th century. The first synthesis of a quinazoline (B50416) derivative was reported by Griess in 1869. omicsonline.orgchemsrc.com The formal naming and numbering system for the quinazoline ring was established in the late 1880s. chemsrc.com Early research focused on the fundamental synthesis and characterization of the core structure.

Over the 20th century, and particularly from the mid-century onwards, the therapeutic potential of quinazolinones gained recognition, sparking extensive research into their synthesis and biological activities. chemsrc.com This led to the exploration of a wide array of substituted analogues. The study of brominated quinazolinones is a part of this broader effort. Early studies in the 20th century investigated the bromination of the 4-quinazolone scaffold. biomedpharmajournal.org

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have significantly advanced the ability to create complex brominated quinazolinone derivatives. nih.gov Research has shown that the position of the bromine atom on the quinazolinone ring is crucial for its biological activity. nih.gov For instance, various studies have synthesized and evaluated 6-bromo and other halogenated quinazolinones for their antimicrobial and cytotoxic potential. nih.govmediresonline.org The synthesis of 5-bromo-2-substituted-4(3H)-quinazolinones has been explored, highlighting their importance as intermediates for new therapeutic agents. acs.org This evolution from fundamental synthesis to targeted drug design illustrates the enduring importance of brominated quinazolinones in chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

5-bromo-4aH-quinazolin-4-one |

InChI |

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4,7H |

InChI Key |

NBRFWHTXWVCZTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=NC(=O)C2C(=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 4ah Quinazolin 4 One and Analogous Structures

Regioselective Bromination Techniques for Quinazolinone Precursors

The introduction of a bromine atom at the C-5 position of the quinazolinone scaffold is a key step in the synthesis of the target compound. Regioselective bromination can be achieved through the synthesis of brominated precursors or by direct halogenation of the quinazolinone core.

Synthesis of 5-Bromoanthranilic Acid and its Derivatives as Key Intermediates

A common and effective strategy for preparing 5-bromo-4aH-quinazolin-4-one involves the use of 5-bromoanthranilic acid as a key intermediate. This precursor already contains the desired bromine atom at the correct position, simplifying the subsequent cyclization step.

The synthesis of 5-bromoanthranilic acid is typically achieved through the bromination of anthranilic acid. scispace.comrjpbcs.comijcr.info A widely used method involves dissolving anthranilic acid in glacial acetic acid and treating it with bromine. rjpbcs.comijcr.info Cooling the reaction mixture below 15°C can help control the reaction and improve the yield of the desired monobrominated product. rjpbcs.comijcr.info The reaction of anthranilic acid with bromine in glacial acetic acid can produce a mixture of 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid. scispace.com The ratio of these products can be influenced by the reaction temperature. scispace.com Lower temperatures, near the freezing point of acetic acid, favor the formation of 5-bromoanthranilic acid, while higher temperatures lead to a greater proportion of the dibrominated product. scispace.com The two acids can be separated based on their differential solubility in boiling water, where 3,5-dibromoanthranilic acid is nearly insoluble. scispace.com

Another approach to obtaining 5-bromoanthranilic acid is through the reduction of 5-bromonitrobenzoic acids. scispace.com Additionally, the bromination of acetoanthranilic acid has been reported to yield 5-bromoanthranilic acid. scispace.com

Once synthesized, 5-bromoanthranilic acid can be further derivatized to facilitate the construction of the quinazolinone ring. For instance, it can be reacted with chloroacetic acid to form 5-bromo-N-(carboxymethyl)anthranilic acid. chemicalbook.com It can also be condensed with benzoyl chloride to produce 6-bromo-2-phenyl-1,3,4-benzoxazinone, another important intermediate for quinazolinone synthesis. rjpbcs.comijcr.info

Table 1: Synthesis of 5-Bromoanthranilic Acid Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Anthranilic acid | Bromine, Glacial Acetic Acid | 5-Bromoanthranilic acid | scispace.comrjpbcs.comijcr.info |

| 5-Bromoanthranilic acid | Chloroacetic acid, Sodium Carbonate | 5-Bromo-N-(carboxymethyl)anthranilic acid | chemicalbook.com |

| 5-Bromoanthranilic acid | Benzoyl chloride | 6-Bromo-2-phenyl-1,3,4-benzoxazinone | rjpbcs.comijcr.info |

Direct Halogenation Strategies on Quinazolinone Scaffolds at C-5

Direct halogenation of a pre-formed quinazolinone scaffold offers an alternative route to introduce a bromine atom at the C-5 position. This approach can be advantageous as it avoids the need to handle potentially unstable brominated starting materials. However, achieving high regioselectivity for the C-5 position can be challenging due to the presence of other reactive sites on the quinazolinone ring.

Research has shown that the bromination of quinazolinones can be influenced by the reaction conditions and the nature of the brominating agent. researchgate.net For instance, the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid has been shown to afford 5-brominated products in the case of isoquinoline, a related heterocyclic system. researchgate.net The choice of acid and brominating agent, as well as the reaction temperature and concentration, are critical factors in controlling the regioselectivity of the bromination. researchgate.net

While direct C-5 bromination of the 4aH-quinazolin-4-one core is a potential strategy, the reactivity of the quinazolinone scaffold can lead to a mixture of products. researchgate.netgla.ac.uk Therefore, careful optimization of the reaction conditions is necessary to achieve the desired regioselectivity.

Cyclization and Condensation Reactions for the Formation of the 4aH-Quinazolin-4-one Core

The formation of the heterocyclic quinazolinone ring system is a critical step in the synthesis of the target molecule. Various cyclization and condensation strategies have been developed to construct this core structure efficiently.

Palladium-Catalyzed Coupling Reactions at the C-5 Position of Brominated Quinazolinones

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com In the context of this compound synthesis, these reactions are particularly useful for introducing a wide range of substituents at the C-5 position, allowing for the creation of diverse analog libraries. nih.gov The order of reactivity for halogens in these couplings is generally C-I > C-Br >> C-Cl, which allows for selective reactions at the C-5 bromo position in the presence of other chloro substituents. nih.gov

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a widely used method for this purpose. nih.govmdpi.commdpi.com This reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids. mdpi.com For example, 5-bromoquinazolines can be coupled with arylboronic acids in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), and a base like sodium carbonate to yield C-5 arylated quinazolines. mdpi.comresearchgate.net

Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Kumada coupling (with Grignard reagents), have also been employed to functionalize halogenated quinazolines and quinazolinones. nih.gov The Sonogashira reaction has been used to introduce alkynyl groups at the C-5 position, while the Stille and Kumada couplings have been applied to the synthesis of polysubstituted quinazolines. nih.gov

Table 2: Palladium-Catalyzed Coupling Reactions on Halogenated Quinazolines

| Coupling Reaction | Substrates | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromoquinazoline, Arylboronic acid | Pd(dppf)Cl2, Na2CO3 | C-5 Arylquinazoline | mdpi.comresearchgate.net |

| Sonogashira | Iodo/Bromoquinazoline, Terminal alkyne | Pd/C-PPh3-CuI, Et3N | C-5 Alkynylquinazoline | nih.gov |

| Stille | Chloro/Tosylquinazoline, Organostannane | Pd(PPh3)4-CuI | C-5 Heteroarylquinazoline | nih.gov |

| Kumada | Halogenated quinazoline (B50416), Grignard reagent | Palladium catalyst | Polysubstituted quinazoline | nih.gov |

"On-Water" Synthetic Approaches Utilizing Halogenated Benzonitriles

"On-water" synthesis has emerged as a green and efficient alternative to traditional organic synthesis, often leading to enhanced reaction rates and selectivities. acs.org This methodology has been successfully applied to the synthesis of quinazolinones. One notable approach involves the use of ortho-halogenated benzonitriles as starting materials. usp.br For instance, o-bromobenzonitrile can be utilized in an "on-water" protocol to synthesize quinazolinones and dihydroquinazolinones. usp.bracs.org These reactions often proceed in high yields and offer the advantage of easy product isolation, as the products often precipitate out of the aqueous reaction mixture. acs.org

Multi-component Reactions and Cascade Cyclizations for 4aH-Quinazolinone Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, offer a highly efficient and atom-economical route to complex molecules. acs.orgorganic-chemistry.orgmdpi.com Several MCRs and cascade cyclization strategies have been developed for the synthesis of the quinazolinone scaffold. nih.govrsc.orgorganic-chemistry.orgnih.gov

One approach involves the condensation of 2-aminobenzamides with aldehydes. nih.govorganic-chemistry.org This reaction can be promoted by various catalysts, including visible light with a photocatalyst like fluorescein, or traditional acid catalysts such as p-toluenesulfonic acid. nih.govorganic-chemistry.org Another strategy utilizes isatins and amidine hydrochlorides in a tert-butyl hydroperoxide/K3PO4 promoted oxidative cyclization. organic-chemistry.org

Cascade reactions, involving a series of intramolecular transformations, also provide an elegant means to construct the quinazolinone ring system. For example, the thermal cyclocondensation of 2-(pent-4-enamido)benzamides can lead to the formation of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones, which can then undergo further transformations. beilstein-journals.org The Dieckmann cyclization, an intramolecular Claisen condensation, is another powerful tool for forming cyclic β-keto esters, which are key intermediates in the synthesis of various heterocyclic compounds. libretexts.orgvanderbilt.edu

More recently, a photoinduced multicomponent intramolecular cyclization/hydroxytrifluoromethylation cascade has been reported for the synthesis of polyfunctionalized 3,4-dihydroquinazolinones from simple starting materials like 2-aminoacetophenone, p-tolyl isocyanate, and Togni's reagent. rsc.org

Derivatization and Functionalization Strategies Post-Synthesis

Once the fundamental quinazolinone scaffold is assembled, subsequent derivatization and functionalization are crucial for developing a library of analogs with diverse properties. These post-synthesis modifications typically target the N-3 and C-2 positions of the pyrimidine (B1678525) ring and the C-5 bromo position on the benzene (B151609) ring.

The N-3 and C-2 positions of the quinazolinone ring are common sites for introducing molecular diversity. rsc.org A modular and divergent synthetic approach allows for the creation of various 2,N3-disubstituted 4-quinazolinones. rsc.org One strategy begins with the N3-alkylation of a precursor like 2-chloro-4(3H)-quinazolinone, followed by C2-amination to build a scaffold ready for further diversification. rsc.org For instance, optimizing alkylation conditions can achieve high regioselectivity, leading exclusively to the N-alkylated isomer. rsc.org Subsequent amination at the C-2 position with various amines (such as piperidine (B6355638) or pyrrolidine) and amide bond formation can generate a wide array of unique 4-quinazolinones with C2-amino and N3-alkylamido substituents. rsc.org

Another powerful technique involves the reaction of 2-methyl-3-o-tolyl-4(3H)-quinazolinone with carbanions at the 2-methyl group, enabling further functionalization. acs.org Palladium-catalyzed reactions have also been employed for the regioselective C-2 arylation of N-benzyl substituted quinazolinones using (het)aryl halides. sci-hub.se This highlights the reciprocal influence of substituents at C-2 and N-3 on the functionalization at either position. rsc.org

The bromine atom on the benzene ring of compounds like this compound serves as a versatile handle for introducing further complexity via cross-coupling reactions. nih.govmdpi.com The synthesis of 2,6-disubstituted(3H)-quinazolin-4-ones often starts from 6-bromoanthranilic acid, which is converted to a 6-bromo(3H)-quinazolin-4-one intermediate. mdpi.com This bromo-substituted key intermediate can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, with various phenylboronic acids. mdpi.com

These reactions are typically performed under different conditions to optimize yields. For example, a Suzuki coupling can be carried out using a Pd(dppf)Cl₂ catalyst in a toluene (B28343) and 1,4-dioxane (B91453) solvent system with aqueous sodium carbonate, often accelerated by microwave irradiation. mdpi.com Alternative conditions involve the same catalyst but in a solvent mixture of 1,4-dioxane and toluene at 80°C, or in DMF and water with potassium phosphate (B84403) as the base. mdpi.com The C-5 position can also be functionalized through Pd/XantPhos-catalyzed amination of 5-bromo-quinazolinone with various amines. nih.gov These methods provide robust pathways to a wide range of C-5 and C-6 aryl- or amino-substituted quinazolinones, significantly expanding the structural diversity of the compound library. nih.govmdpi.com

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into the synthesis of quinazolinones is an area of increasing focus, aiming to reduce environmental impact through solvent-free conditions, alternative energy sources, and the use of reusable catalysts. nih.govscilit.com

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. nih.gov An environmentally benign, atom-economic protocol for constructing C-C bonds has been developed by coupling 2-methyl quinazolinones with isatins under catalyst- and solvent-free conditions at elevated temperatures (180 °C). nih.gov This method provides high yields (up to 97%) of the desired products without the need for purification. nih.gov

Similarly, the condensation of anthranilamide with aldehydes or ketones can be achieved in the absence of a solvent using antimony(III) chloride (SbCl₃) as a catalyst under microwave irradiation. scispace.com This process is rapid and offers high yields. scispace.com Another approach utilizes a reusable heterogeneous catalyst, silica (B1680970) gel/FeCl₃, for the one-step synthesis of 4(3H)-quinazolinones under solvent-free conditions. frontiersin.org The use of water as a green solvent has also been explored, for instance, in the iodine-catalyzed oxidative cyclization of isatoic anhydride (B1165640) with aldehydes to produce 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net

Table 1: Examples of Solvent-Free and Green Solvent Syntheses of Quinazolinones

| Reactants | Catalyst/Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| 2-Methyl quinazolinones + Isatins | 180 °C, 6 h | None (Solvent-free) | High atom economy, no catalyst, high yield (93%) | nih.gov |

| Anthranilamide + Aldehydes | SbCl₃ (1 mol%), Microwave | None (Solvent-free) | Rapid (3-5 min), high yield (up to 94%) | scispace.com |

| Isatoic anhydride + Aldehydes + Amines | Iodine, Microwave | Water | Use of benign solvent, good yields (25-82%) | researchgate.net |

| 2-Halobenzoic acids + Amidines | Iron-catalyst, Microwave | Water | First iron-catalyzed C-N coupling in aqueous media | rsc.org |

Alternative energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of quinazolinones, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. frontiersin.orgnih.gov

Microwave irradiation has been employed in various synthetic strategies. frontiersin.orgresearchgate.net For example, the Niementowski reaction, a classic method for synthesizing 4(3H)-quinazolinones from anthranilic acid, has been significantly accelerated under solvent-free microwave conditions. frontiersin.org Similarly, fusing 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under solvent-free microwave conditions provides a rapid route to novel polyheterocyclic systems. frontiersin.org Microwave technology has also been shown to be effective for the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, providing moderate to high yields of quinazolinone derivatives. rsc.org The synthesis of triazoloquinazolinones and benzimidazoquinazolinones from aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole, and dimedone is achieved in nearly quantitative yields within minutes under microwave irradiation. nih.gov

Ultrasonic irradiation is another energy-efficient technique that promotes quinazolinone synthesis. nih.govujpronline.com A one-pot condensation of anthranilic acid, acetic anhydride, and primary amines proceeds in excellent yields under solvent- and catalyst-free ultrasonic conditions. nih.gov Ultrasound has also been used to promote the synthesis of 4(3H)-quinazolinones from a carboxylic acid, an anthranilic acid, and a primary aromatic amine in an ionic liquid, offering high yields without traditional organic solvents. ujpronline.com Furthermore, a three-component reaction of 2-aminobenzonitrile, ammonium (B1175870) hydroxide (B78521) or glycine, and benzaldehydes using citric acid as a natural catalyst is effectively promoted by ultrasound. benthamdirect.com

Table 2: Comparison of Microwave and Ultrasonic Syntheses

| Method | Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave | Anthranilamide + Benzaldehyde | SbCl₃, Solvent-free, 200 W | 3-5 min | 94% | scispace.com |

| Microwave | Three-component synthesis of triazoloquinazolinones | DMF | Few minutes | Nearly quantitative | nih.gov |

| Ultrasound | Anthranilic acid + Acetic anhydride + Amines | Solvent-free, Catalyst-free | Not specified | Excellent | nih.gov |

| Ultrasound | Isatoic anhydride + Aldehyde + Amine | Pt-MWCNTs nanocomposite | Short | Not specified | researchgate.net |

The development of efficient and reusable catalysts is a cornerstone of green chemistry, addressing both economic and environmental concerns. sciforum.netchim.it In quinazolinone synthesis, significant progress has been made in creating heterogeneous and magnetically separable catalysts that can be easily recovered and reused for multiple cycles without a significant loss of activity. chim.itfrontiersin.org

Heterogeneous catalysts, such as MCM-41-SO₃H, have proven effective for the one-pot, three-component synthesis of triazoloquinazolinone derivatives. sciforum.net This solid acid catalyst is easily separated from the reaction mixture and can be reused. sciforum.net Another example is the use of a reusable mesoporous ZrO₂-supported Cu₂O (Cu₂ZrO₃) catalyst for the synthesis of quinazolinones from anthranilamide and various aldehydes; this catalyst was reused for five cycles with no significant loss in activity. chim.it

Manganese oxides (α-MnO₂) have been developed as robust and reusable heterogeneous catalysts for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. frontiersin.org The catalyst can be recovered by simple centrifugation and reused without losing its catalytic efficacy. frontiersin.org

Magnetically separable catalysts offer a particularly convenient method for catalyst recovery. CuFe₂O₄ nanoparticles have been used as a magnetically recoverable and reusable catalyst for the synthesis of quinazoline derivatives in aqueous media. mdpi.com Similarly, a nanobiocatalyst, created by immobilizing Candida antarctica lipase (B570770) B onto the surface of Fe₃O₄-decorated reduced graphene oxide (CALB@MrGO), has been used to synthesize quinazolinone derivatives. rsc.org This catalyst was easily separated using an external magnet and reused for up to ten consecutive cycles. rsc.org

Structure Activity Relationship Sar Investigations of 5 Bromo 4ah Quinazolin 4 One and Its Analogues

Influence of the C-5 Bromine Atom on Biological Activity and Molecular Interactions

The introduction of a bromine atom at the C-5 position of the quinazolinone ring system significantly impacts the molecule's physicochemical properties and, consequently, its biological activity. evitachem.com This influence is primarily attributed to the effects of halogen bonding, inductive effects, and the steric and conformational constraints imposed by the bromine substituent.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. mdpi.com The bromine atom in 5-bromo-4aH-quinazolin-4-one can participate in halogen bonding, an interaction that is gaining recognition for its importance in drug design and molecular recognition. researchgate.net This interaction is directional and can contribute to the specific binding of the ligand to its biological target. mdpi.com The strength of this bond can be modulated by the chemical environment of the halogen atom. researchgate.net

The presence of the relatively large bromine atom at the C-5 position introduces steric bulk, which can impose conformational constraints on the molecule. nih.gov This can limit the rotational freedom around certain bonds and favor specific conformations that may be more or less favorable for binding to a biological target. researchgate.net The steric hindrance caused by the bromine substituent can also influence the accessibility of neighboring functional groups for interactions with a receptor. nih.gov

The defined conformation resulting from these constraints can be crucial for fitting into the specific topology of a protein's binding pocket. nih.gov In some cases, this steric hindrance might prevent non-productive binding modes, thereby increasing the specificity of the interaction.

SAR Studies on Substitutions at N-3 and C-2 of the Quinazolinone Core

Substitutions at the N-3 and C-2 positions of the quinazolinone core are well-documented strategies for modulating the biological activity of this class of compounds. sphinxsai.commdpi.comresearchgate.net These positions are often targeted for the introduction of various chemical moieties to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

The introduction of alkyl, aryl, and heteroaryl groups at the N-3 and C-2 positions has been shown to be beneficial for a range of biological activities, including anti-inflammatory and antimicrobial effects. sphinxsai.com

Alkyl Groups: The attachment of alkyl chains can increase the lipophilicity of the compound, which can be an important factor for its activity. ekb.eg For instance, in a series of 6-bromo quinazoline (B50416) derivatives, analogues with an aliphatic chain, particularly a 4-carbon spacer, demonstrated strong potency against certain cancer cell lines. nih.gov

Aryl Groups: Substituted and unsubstituted aryl rings at these positions are common. The nature and position of substituents on the aryl ring can significantly impact activity. For example, the presence of electron-donating groups on a phenyl ring at C-2 was found to improve antiproliferative activity compared to electron-withdrawing groups. nih.gov In other cases, bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked at N-3 were essential for anti-proliferative activity. rsc.org

Heteroaryl Moieties: Incorporating heteroaryl rings can introduce additional hydrogen bond donors and acceptors, potentially enhancing binding affinity to target proteins. sphinxsai.com The addition of a triazole fragment to quinazolinone derivatives, for example, has been shown to enhance anti-tuberculosis activity. nih.gov

Table 1: Effect of C-2 and N-3 Substituents on Biological Activity

| Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-2 | Alkyl | Increased lipophilicity and potency | nih.govekb.eg |

| C-2 | Aryl (with electron-donating groups) | Improved antiproliferative activity | nih.gov |

| N-3 | Aryl (with bulky, hydrophobic, electron-withdrawing groups) | Essential for anti-proliferative activity | rsc.org |

| N-3 | Heteroaryl (e.g., triazole) | Enhanced anti-tuberculosis activity | nih.gov |

The nature of the functional groups and the length of linkers used to attach substituents to the quinazolinone core are critical determinants of biological potency. nih.gov

Functional Groups: The introduction of specific functional groups can lead to significant changes in activity. For example, a thioamide linker was found to be crucial for inhibitory activity towards NF-κB, while its replacement with a urea (B33335) linker decreased this activity but maintained affinity for EGFR kinase. nih.gov The presence of a carboxylic acid ester at the C-2 position of quinazoline was found to be essential for antibacterial activity. rsc.org

Linker Length: The length of the linker connecting a substituent to the quinazolinone core can dramatically affect potency by influencing the substituent's ability to reach and interact with specific regions of the binding site. nih.gov Studies have shown that the optimal linker length can vary depending on the target. For instance, in a series of 4-anilino-quinazoline derivatives, a four-carbon chain linker was found to be optimal for dual EGFR/HER2 inhibitory activity. nih.gov In another study, shorter linker chains led to increased activity against one form of EGFR, while longer linkers increased inhibitory activity against other forms. nih.gov

Table 2: Influence of Linker Length on Quinazolinone Potency

| Target | Optimal Linker Length | Observation | Reference |

|---|---|---|---|

| EGFR/HER2 | Four carbons | Highest dual inhibitory activity | nih.gov |

| EGFRdel19 | Shorter linkers | Increased activity | nih.gov |

| EGFRdel19/EGFRL858R | Longer linkers | Increased inhibitory activity | nih.gov |

| PI3Kα | 4-methylene linker | Higher potency than 5-methylene linker | mdpi.com |

SAR Profiles of Related Halogenated Quinazolinone Derivatives

The structure-activity relationships of other halogenated quinazolinone derivatives provide a broader context for understanding the role of halogens in this chemical class. The type and position of the halogen atom can significantly influence the biological profile.

For instance, in a series of quinazolinone derivatives, the substitution of a fluorine atom at the para position of a phenyl ring at C-2 led to increased antiproliferative activity. nih.gov The presence of a 6-bromo substituent in 3-naphthalene-substituted quinazolinone derivatives resulted in the most potent anti-inflammatory activity within that series. mdpi.com Furthermore, the introduction of iodine at the 6 and 8 positions of the quinazolinone ring has been shown to significantly improve antibacterial activity. nih.gov These findings underscore the general importance of halogenation in enhancing the biological potential of quinazolinone derivatives. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-bromo-2-alkyl/aryl-3{[phenyl(phenyldiazenyl)methylene]amino}quinazolin-4(3H)-ones |

| 6-bromo-3-naphthalene-substituted-quinazolinone |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones |

| Afloqualone |

| Asperlicin C |

| Canertinib |

| Doxazosin |

| Erlotinib |

| Gefitinib (B1684475) |

| Mecloqualone |

| Methaqualone |

Comparative Analysis with 6-Bromoquinazolones

The position of halogen substitution on the quinazolinone ring is a critical determinant of biological activity. While this compound is a specific isomer of interest, a substantial body of research has focused on the 6-bromo substituted analogues, providing a valuable baseline for comparative analysis.

SAR studies consistently highlight the importance of substitution at the C-6 position for enhancing biological effects. The presence of a halogen, particularly bromine, at the 6-position has been shown to boost the anti-inflammatory and antimicrobial potency of quinazolinone derivatives. jocpr.comarabjchem.org For instance, certain 6-bromo-2,3-disubstituted quinazolin-4(3H)-ones have demonstrated significant antimicrobial activity against various bacterial and fungal strains. arabjchem.orgbiomedpharmajournal.orgnih.gov In some cases, 6-bromo derivatives were found to be among the most potent compounds in a synthesized series, showing excellent activity against pathogens like E. coli and C. albicans. biomedpharmajournal.org

In the context of anticancer research, the 6-bromo substitution is a well-established strategy for improving efficacy. Research into quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors has revealed that 4-anilinoquinazolines with a bromoaniline group exhibit high affinity and selectivity for the EGFR tyrosine kinase (EGFR-TK). nih.gov Furthermore, comparative studies of positional isomers have shown that compounds with substituents at the 6-position can be significantly more potent than their 7-position counterparts in EGFR-TK inhibition. For example, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) was identified as an extremely selective and potent EGFR inhibitor with an IC₅₀ value of 0.096 µM. mdpi.com Bromo derivatives have also been noted for having the highest potential for cytotoxic activity when compared to corresponding dibromo or dimethyl compounds. mdpi.com

While direct comparative studies between 5-bromo and 6-bromo isomers are not extensively documented in the available literature, the established significance of the 6-bromo substitution provides a critical framework. The electronic and steric differences between the 5- and 6-positions undoubtedly influence how the molecules orient themselves within enzyme active sites or interact with other biological targets. The synthesis of various positional isomers, including 5-fluoro-, 6-fluoro-, and 7-fluoro-quinazolin-4-ones, has been described, underscoring the feasibility of producing these distinct isomers for direct comparative evaluation in future studies. mdpi.com The consistent finding that 6-bromo substitution enhances activity across different therapeutic areas suggests it is a key position for favorable molecular interactions. ontosight.ai

| Compound Class | Position of Bromine | Observed Biological Activity | Reference |

| Quinazolin-4(3H)-ones | 6 | Enhanced anti-inflammatory activity | jocpr.com |

| Quinazolin-4(3H)-ones | 6 | Potent antimicrobial & antifungal activity | arabjchem.orgbiomedpharmajournal.org |

| 4-Anilinoquinazolines | 6 | Potent & selective EGFR-TK inhibition (IC₅₀ = 0.096 µM for one derivative) | nih.govmdpi.com |

| Quinazolinones | 6,8-dibromo | Promising activity against Staphylococcus aureus | jocpr.com |

| Benzimidazoles | 5 vs. 6 | Positional isomerism shown to impact antimicrobial activity | researchgate.net |

Insights from Brominated Indole-Quinazoline Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has led to the development of potent therapeutic candidates. The fusion of a quinazoline or quinazolinone core with a brominated indole (B1671886) moiety has yielded promising results, particularly in the field of oncology.

A lipophilic bromine atom on the fused benzo ring of an indole framework is recognized for imparting significant anti-tumor activity. mdpi.com Specifically, the presence of bromine at the C-5 position of the indole ring has been identified as critical for cytotoxic activity in several compound classes. nih.govacs.org This has prompted the rational design of hybrids that leverage this feature.

One such series of hybrids, indole-aminoquinazolines, was prepared by coupling 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles. mdpi.com The resulting compounds were evaluated for their cytotoxic and EGFR inhibitory activities. This research demonstrated that the combination of specific substituents on the quinazoline and the 5-bromoindole (B119039) moieties led to significant biological activity. For instance, the hybrid featuring a 2-(4-fluorophenyl) group on the quinazoline and a 2-(4-fluorophenyl) group on the 5-bromoindole scaffold (Compound 4g in the study) showed significant inhibitory activity against EGFR (IC₅₀ = 40.7 nM), comparable to the standard drug gefitinib (IC₅₀ = 38.9 nM). mdpi.com This compound also induced apoptosis in Caco-2 and C3A cancer cell lines. mdpi.com The study highlighted that the nature of the aryl substituent on the quinazoline ring plays a key role in modulating the activity of the bromo-indole hybrid. mdpi.com

| Compound ID (from source) | Quinazoline Substituent (Position 2) | Indole Substituent (Position 2) | Target Cell Line / Enzyme | IC₅₀ / LC₅₀ | Reference |

| 4f | 2-(4-Fluorophenyl) | 2-(3-Chlorophenyl) | EGFR-TK | 52.5 nM | mdpi.com |

| 4f | 2-(4-Fluorophenyl) | 2-(3-Chlorophenyl) | Caco-2 | 8.89 µM | mdpi.com |

| 4g | 2-(4-Fluorophenyl) | 2-(4-Fluorophenyl) | EGFR-TK | 40.7 nM | mdpi.com |

| 4g | 2-(4-Fluorophenyl) | 2-(4-Fluorophenyl) | Caco-2 | 10.43 µM | mdpi.com |

| Gefitinib | (Standard) | (Standard) | EGFR-TK | 38.9 nM | mdpi.com |

These findings underscore a key SAR principle: the 5-bromoindole moiety is a potent pharmacophore whose activity can be fine-tuned by its quinazoline partner. Molecular docking studies suggest these hybrid molecules can bind effectively to the ATP region of EGFR, similar to established inhibitors, providing a structural basis for their activity. mdpi.com

Rational Design Principles for Optimized Biological Profiles

The development of quinazolinone-based therapeutics has increasingly moved towards rational design, where structural modifications are made based on a detailed understanding of the target's biology and structure. This approach aims to optimize potency, selectivity, and pharmacokinetic properties.

A primary strategy involves structure-based design targeting specific enzymes. For instance, in designing multi-kinase inhibitors, quinazolinone derivatives have been tailored so that the core scaffold occupies the front pocket of the kinase binding site, while functionalized linkers at other positions achieve key interactions with amino acids in the gatekeeper region. nih.gov For VEGFR2 inhibitors, a 4-phenoxy substitution on the quinazoline ring was selected to maximize affinity and ensure favorable accommodation within the gatekeeper area, while 6,7-dimethoxy substitutions were chosen to increase the electron density of the core. mdpi.com

Molecular hybridization is another powerful design principle. researchgate.net This involves combining the quinazolinone scaffold with other known pharmacophores to create a single molecule with potentially synergistic or multi-target activity. The development of indole-quinazoline hybrids is a prime example, where the anticancer properties of both moieties are combined. mdpi.com This approach has also been used to design inhibitors for Alzheimer's disease by creating quinazoline-thioacetamide hybrids based on the structure of Donepezil. rsc.org

Mechanistic Dissection of Biological Activities and Molecular Targets of 5 Bromo 4ah Quinazolin 4 One Analogs

Enzyme Inhibition and Receptor Modulation Studies

The 5-bromo-4aH-quinazolin-4-one core structure serves as a versatile scaffold in medicinal chemistry, enabling the development of targeted inhibitors for a range of enzymes and receptors involved in pathological processes. Analogs derived from this central moiety have been extensively studied for their potential to modulate key signaling pathways implicated in cancer and viral diseases. The following sections detail the research findings concerning the inhibition of various enzymes and the modulation of specific molecular pathways by these compounds.

Dual Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) Inhibition

The simultaneous inhibition of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) has emerged as a promising strategy to overcome the limitations of single-target therapies in complex diseases like cancer. Current time information in Pasuruan, ID.nih.gov Researchers have rationally designed and synthesized novel dual PI3K/HDAC inhibitors by utilizing the 5-bromo-quinazolin-4-one scaffold as a starting point. Current time information in Pasuruan, ID.

The core strategy involves incorporating an HDAC pharmacophore, such as a hydroxamic acid group, into a PI3K-inhibiting quinazolinone structure via an optimized linker. Current time information in Pasuruan, ID.nih.gov The 5-position of the quinazolinone ring has been identified as a crucial site for modification. Studies comparing 5-substituted quinazolinones with their 4-substituted counterparts have consistently found that substitution at the 5-position leads to more potent dual inhibitory activity against both PI3K and HDAC enzymes. Current time information in Pasuruan, ID.

In one such study, the synthesis of C-5 amino-alkyl/aryl substituted quinazolinones was achieved through the palladium-catalyzed amination of a 5-bromo-quinazolinone precursor. Current time information in Pasuruan, ID. This synthetic route allowed for the creation of a library of compounds, leading to the identification of several highly potent dual inhibitors. The lead compound, 48c , demonstrated exceptional potency with IC50 values in the sub-nanomolar range against PI3Kδ and HDAC6. Current time information in Pasuruan, ID.nih.gov This highlights the effectiveness of using the 5-bromo-quinazolinone core as a foundational element for developing multi-targeted therapeutic agents. The development of such dual inhibitors provides a valuable tool to investigate the biological consequences of inhibiting these two critical enzymatic pathways with a single molecule. Current time information in Pasuruan, ID.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Analog of 48c | PI3Kγ | <10 | Current time information in Pasuruan, ID.nih.gov |

| Analog of 48c | PI3Kδ | <10 | Current time information in Pasuruan, ID.nih.gov |

| Analog of 48c | HDAC6 | <10 | Current time information in Pasuruan, ID.nih.gov |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The quinazolinone scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a critical class of drugs for various cancers. mdpi.com Analogs of this compound are investigated within this context, as substitutions on the quinazolinone ring system are pivotal for potent and selective inhibition. Research has demonstrated that bromo-substituted quinazoline (B50416) analogs can effectively inhibit EGFR. For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline analogs were synthesized and evaluated for their EGFR inhibitory activity. nih.gov

The mechanism of action for these inhibitors typically involves competitive binding at the ATP-binding site within the EGFR kinase domain. This interaction blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that promote cell survival, proliferation, and angiogenesis. mdpi.com The most potent compounds often exhibit sub-micromolar inhibitory activity. Compound 6d , a quinazolin-4(3H)-one derivative, potently inhibited EGFR with an IC50 value of 0.069 µM. mdpi.com Another analog, compound 5 , which features an unsubstituted benzothiazol-2-amine moiety, also showed significant EGFR inhibition with an IC50 of 0.096 µM. nih.gov

Furthermore, the development of next-generation inhibitors focuses on overcoming resistance mechanisms, such as the T790M and C797S mutations. Research into 5-fluoro-quinazolinone derivatives as allosteric inhibitors demonstrates that the 5-position is a key site for modification to create compounds that can target these resistant forms of EGFR. nih.govsemanticscholar.org This underscores the therapeutic potential of halogen-substituted quinazolinones, including 5-bromo analogs, in the ongoing effort to combat EGFR-driven cancers.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6d | EGFR | 0.069 | mdpi.com |

| Compound 5 (6-bromo analog) | EGFR | 0.096 | nih.gov |

| Compound 6d (another study) | EGFR | 0.77 | mdpi.com |

Poly(ADP-ribose) Polymerase (PARP) Enzyme Modulation

The quinazolinone structure has been successfully utilized as a bioisostere for the phthalazinone core found in established Poly(ADP-ribose) Polymerase (PARP) inhibitors like Olaparib. nih.gov This has led to the design and synthesis of novel quinazolinone-based derivatives as potent PARP-1 inhibitors. nih.gov PARP enzymes, particularly PARP-1, are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like those involving BRCA1/2 mutations.

While direct studies on this compound are not prevalent, research on related analogs highlights the importance of substitutions on the quinazolinone's benzene (B151609) ring for inhibitory activity. For example, a series of 8-methylquinazolinones were found to be among the most potent PARP inhibitors reported, with IC50 values in the range of 0.13-0.27 µM. researchgate.net This demonstrates that modifications at positions on this ring system, such as the 5-position, are critical for modulating potency.

In a study focused on creating quinazolinone-based PARP-1 inhibitors, compound 12c emerged as a particularly potent derivative, displaying an IC50 of 30.38 nM, which is comparable to the activity of Olaparib (IC50 = 27.89 nM). nih.gov The mechanism of these compounds involves blocking PARP's role in DNA single-strand break repair. When the cell replicates, these unrepaired single-strand breaks are converted into lethal double-strand breaks, leading to cell death in cancer cells that lack efficient double-strand break repair mechanisms—a concept known as synthetic lethality. frontiersin.org Some quinazolinone analogs have also been shown to inhibit PARP10, indicating a broader modulation of the PARP enzyme family. nih.gov

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 12c | PARP-1 | 30.38 | nih.gov |

| Olaparib (Reference) | PARP-1 | 27.89 | nih.gov |

| 8-Methylquinazolinone Analog | PARP | 130-270 | researchgate.net |

SARS-CoV-2 Main Protease (Mpro) Inhibition

In the search for effective antiviral agents against COVID-19, the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) has been validated as a key therapeutic target due to its essential role in viral replication. researchgate.net The quinazolin-4-one scaffold has been identified as a promising nonpeptidic, noncovalent inhibitor of this enzyme. semanticscholar.orgresearchgate.net

Through rational drug design and medicinal chemistry efforts, a series of quinazolin-4-one derivatives have been developed and shown to exhibit potent inhibitory activity against SARS-CoV-2 Mpro. researchgate.net One of the most effective compounds from these studies, compound C7 , demonstrated superior inhibitory activity with an IC50 of 0.085 µM. semanticscholar.orgresearchgate.net Furthermore, this compound effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells with an EC50 of 1.10 µM and showed low cytotoxicity. semanticscholar.org

X-ray co-crystal structures have revealed a non-covalent mechanism of action, where these inhibitors bind to the active site of the protease, blocking its function. researchgate.net Other related studies have identified additional potent quinazolinone derivatives. For example, compound 5j showed an IC50 of 0.44 µM, and compound 6 from a different series had an IC50 of 1.18 µM. nih.govnih.gov Molecular simulations have indicated that key interactions with amino acid residues such as Met165, Met49, and the catalytic Cys145 are crucial for the binding and inhibitory activity of these compounds. escholarship.org These findings highlight that analogs of this compound represent a promising class of compounds for the development of anti-COVID-19 therapeutics.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C7 | SARS-CoV-2 Mpro | 0.085 | semanticscholar.orgresearchgate.net |

| Compound 5j | SARS-CoV-2 Mpro | 0.44 | nih.gov |

| Compound 6 | SARS-CoV-2 Mpro | 1.18 | nih.gov |

| Compound 5c | SARS-CoV-2 Mpro | 1.25 | nih.gov |

| Compound 5b | SARS-CoV-2 Mpro | 1.58 | nih.gov |

V-Raf Murine Sarcoma Viral Oncogene Homolog B (BRAF) Inhibition

The V-Raf Murine Sarcoma Viral Oncogene Homolog B (BRAF) kinase is a critical component of the MAPK/ERK signaling pathway, and its activating mutations, particularly BRAF V600E, are major drivers in various cancers, including melanoma. mdpi.com The quinazolinone scaffold has been explored for the development of BRAF inhibitors, often as part of a dual-inhibition strategy targeting both BRAF and EGFR to overcome resistance mechanisms. nih.gov

Research has led to the creation of hybrid compounds that merge the quinazolin-4-one structure with other pharmacophores to achieve potent dual EGFR and BRAF V600E inhibition. nih.govnih.gov In a study developing quinazolin-4-one/3-cyanopyridin-2-one hybrids, several compounds demonstrated significant inhibitory activity against the BRAF V600E mutant. nih.gov Notably, compound 18 and compound 19 were the most potent, with IC50 values of 140 nM and 190 nM, respectively. nih.govnih.gov

The rationale for dual inhibition stems from the observation that inhibiting BRAF can lead to the reactivation of the MAPK pathway through EGFR signaling, thus promoting tumor growth and resistance. nih.gov By simultaneously blocking both kinases, these quinazolinone-based compounds aim to provide a more durable therapeutic response. A patent for quinazolin-4-one derivatives for treating BRAF-associated diseases further solidifies the potential of this chemical class in targeting this specific oncogene. The development of such compounds, including potential this compound analogs, is a key area of investigation in oncology.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 18 | BRAF V600E | 140 | nih.govnih.gov |

| Compound 19 | BRAF V600E | 190 | nih.govnih.gov |

| Compound (II) (previous study) | BRAF V600E | 650 | nih.gov |

Mitogen-activated Transcription Factor (MITF) Pathway Regulation

Direct modulation of the Mitogen-activated Transcription Factor (MITF) by this compound analogs has not been explicitly documented. However, the activity of these compounds on upstream and downstream components of the MITF signaling cascade suggests a clear potential for indirect regulation. MITF is a master regulator of melanocyte development, survival, and function, and its expression is strongly linked to the BRAF/MEK/ERK (MAPK) signaling pathway. nih.gov

Given that quinazolinone derivatives have been shown to be effective inhibitors of BRAF kinase (as detailed in section 4.1.5), they can consequently regulate the MITF pathway. By inhibiting BRAF, these compounds block the downstream signaling cascade that leads to the expression and activation of MITF. This provides a mechanistic link between the observed anti-melanoma activity of BRAF inhibitors and the regulation of this key lineage-survival oncogene. nih.gov

Furthermore, the MITF pathway's primary function in melanocytes is to control melanogenesis, the process of melanin (B1238610) synthesis. A key downstream target gene of MITF is tyrosinase, the rate-limiting enzyme in this process. Several studies have identified quinazolinone derivatives as effective tyrosinase inhibitors. nih.govnih.gov For example, compound Q1 , a 2-substituted quinazolin-4(3H)-one, was identified as a mixed-type, reversible tyrosinase inhibitor with an IC50 of 103 µM. nih.gov By inhibiting tyrosinase, these compounds directly interfere with the functional output of the MITF pathway. Therefore, this compound analogs can regulate the MITF pathway through at least two distinct mechanisms: by inhibiting the upstream BRAF kinase that controls MITF expression, and by inhibiting the downstream enzyme tyrosinase, which executes one of MITF's primary functions.

| Compound | Target | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Compound Q1 | Tyrosinase | 103 | Mixed-type, reversible inhibition | nih.gov |

DNA Gyrase and Topoisomerase IV Inhibition

Analogs of this compound have been identified as a promising class of antibacterial agents, primarily through their potent inhibition of bacterial DNA gyrase and topoisomerase IV. dntb.gov.ua These enzymes are essential for bacterial survival, playing a critical role in DNA replication, repair, and recombination by managing DNA supercoiling. researchgate.netresearchgate.net The inhibition of these enzymes by quinazolinone derivatives leads to the disruption of vital cellular processes and ultimately results in bacterial cell death. researchgate.net

The bacterial DNA gyrase, a type II topoisomerase, is a particularly attractive target because it is present in bacteria but not in humans, offering a pathway for selective toxicity. nih.govnih.gov The B subunit of DNA gyrase (GyrB) contains an ATP-binding site, which is the primary target for many quinazolinone-based inhibitors. nih.gov By binding to this site, the compounds competitively inhibit ATP hydrolysis, the energy source for the enzyme's supercoiling activity. nih.gov This mechanism circumvents known resistance pathways associated with other antibiotic classes, such as fluoroquinolones, making these analogs promising candidates for combating drug-resistant bacterial strains. nih.gov

Molecular docking studies have provided insights into the binding interactions between quinazolin-4-one derivatives and the E. coli DNA gyrase B active site. These studies reveal that the quinazolinone scaffold can form crucial hydrogen bonds and other interactions with key amino acid residues, such as Asp73 and Asn46, mimicking the binding of the natural substrate ATP. researchgate.net For instance, certain quinazolinone-hydrazone derivatives have demonstrated potent dual inhibitory activity against both DNA gyrase and topoisomerase IV. mdpi.com The structure-activity relationship (SAR) indicates that substitutions on the quinazolinone core are critical for enhancing inhibitory potency. nih.gov

Table 1: Inhibition of DNA Gyrase and Topoisomerase IV by Quinazolinone Analogs

| Compound Class | Target Enzyme(s) | Potency (IC50) | Key Findings | Reference(s) |

| Quinazolinone-Hydrazone Hybrids | E. coli DNA Gyrase, Topoisomerase IV | 3.19 - 4.17 µM (Gyrase) | Showed potent dual inhibition of both enzymes. | mdpi.com |

| N-Quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | S. aureus GyrB | 1.21 µM (for hit compound) | The 4-hydroxy-2-quinolone fragment is essential for GyrB inhibition. | nih.gov |

| Quinazolinone-Pyrazole Hybrids | E. coli DNA Gyrase | 3.19 - 4.17 µM | Demonstrated potent inhibition of the target enzyme. | researchgate.netmdpi.com |

Ras Protein Inhibition (e.g., KRAS G12C)

The quinazoline scaffold has been instrumental in the development of potent and selective covalent inhibitors targeting the KRAS G12C mutation, a key oncogenic driver in many cancers. The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling pathways controlling cell growth, proliferation, and survival. The G12C mutation introduces a cysteine residue that can be exploited for targeted covalent inhibition.

Quinazoline-based inhibitors are designed to bind to an inducible pocket on the KRAS G12C protein known as the switch II pocket (SIIP). They form an irreversible covalent bond with the thiol group of the mutant cysteine residue. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing it from binding to GTP and activating downstream pro-growth signaling pathways, such as the MAPK pathway (as evidenced by decreased phosphorylation of MEK and ERK).

Structure-activity relationship studies have shown that substituents at the 2-, 4-, and 7-positions of the quinazoline ring are crucial for optimizing potency and selectivity. For example, the addition of an amide substituent to the scaffold can create additional interactions with the protein, significantly increasing labeling efficiency and inhibitory potency. Novel analogs, such as KS-19, have demonstrated high binding affinity (KD = 97 nM) to KRAS G12C and exhibit potent antiproliferative activity in KRAS G12C-mutated cancer cells.

In Vitro Cellular Biology Investigations

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, SW480, HeLa, NCI-60)

A significant body of research has demonstrated the potent antiproliferative and cytotoxic activities of this compound analogs against a panel of human cancer cell lines. The presence of a halogen atom, particularly bromine, at the 6-position of the quinazoline ring has been shown to enhance anticancer effects.

Studies have specifically evaluated new series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives against human breast adenocarcinoma (MCF-7) and colon adenocarcinoma (SW480) cell lines. The results from in vitro screening using the MTT assay revealed that several of these compounds exhibit significant cytotoxic activity, in some cases comparable or superior to standard chemotherapeutic drugs like Cisplatin and Erlotinib. For example, compound 8a , featuring an aliphatic linker, was identified as a highly potent agent with IC50 values of 15.85 µM against MCF-7 and 17.85 µM against SW480 cells. Importantly, these compounds often show selectivity, exhibiting lower cytotoxicity against normal, non-tumorigenic cell lines like MRC-5.

The cytotoxic efficacy is highly dependent on the nature of the substituents on the quinazoline scaffold. Variations in the linker attached to the thiol group at position 2 and substitutions on the phenyl ring at position 3 significantly influence the antiproliferative activity.

Table 3: Cytotoxic Activity of 6-Bromo-Quinazolin-4-one Analogs

| Compound ID | Cell Line | IC50 (µM) | Positive Control (IC50, µM) | Reference(s) |

| 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib (9.9 ± 0.14) | |

| 8a | SW480 | 17.85 ± 0.92 | Cisplatin (12.5 ± 0.9) | |

| 8a | MRC-5 (Normal) | 84.20 ± 1.72 | N/A | |

| 8e | MCF-7 | 20.35 ± 1.20 | Erlotinib (9.9 ± 0.14) | |

| 8e | SW480 | 25.47 ± 2.65 | Cisplatin (12.5 ± 0.9) |

Induction of Cell Cycle Arrest and Apoptosis Pathways

The antiproliferative effects of quinazolinone analogs are mechanistically linked to their ability to induce cell cycle arrest and trigger programmed cell death, or apoptosis. Numerous studies have confirmed that these compounds can halt the progression of cancer cells through the cell cycle, most commonly at the G2/M or G1 phase.

Following cell cycle arrest, these compounds effectively induce apoptosis. The apoptotic mechanism is often multifaceted and can involve both intrinsic and extrinsic pathways. Key molecular events observed include:

Activation of Caspases: An increase in the levels of executioner caspase-3 and initiator caspases-8 and -9 is a common finding.

Modulation of Bcl-2 Family Proteins: Quinazolinone derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the critical Bax/Bcl-2 ratio that favors apoptosis.

PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases, a hallmark of apoptosis, is frequently observed in treated cells.

Phosphatidylserine (B164497) Exposure: Flow cytometry analysis using Annexin V-FITC staining confirms the translocation of phosphatidylserine to the outer cell membrane, an early indicator of apoptosis.

These findings collectively establish that a primary mechanism of cytotoxicity for quinazolinone analogs is the coordinated induction of cell cycle arrest and subsequent activation of apoptotic cell death pathways.

Mechanisms of Necrosis Induction in Specific Cell Types

The vast majority of research on the cytotoxic mechanisms of quinazolin-4-one and its analogs points towards apoptosis and cell cycle arrest as the principal modes of inducing cancer cell death. ekb.eg The literature extensively documents the activation of caspase cascades, modulation of apoptotic regulatory proteins like the Bcl-2 family, and cell cycle checkpoint activation in response to treatment with these compounds.

While apoptosis is a controlled, programmed form of cell death characterized by distinct morphological and biochemical features, necrosis is typically considered a more unregulated form of cell death resulting from acute cellular injury. The available scientific literature from the conducted searches does not provide specific examples or detailed mechanistic studies on the induction of necrosis by this compound or its direct analogs. The focus of mechanistic studies has consistently been on the pathways of apoptosis. Therefore, based on the current body of reviewed research, apoptosis is the predominant and well-documented mechanism of cell death initiated by this class of compounds in cancer cells.

Investigations into Selective Cytotoxicity towards Malignant Cells

The therapeutic potential of anticancer agents is significantly enhanced by their ability to selectively target malignant cells while minimizing harm to healthy, non-cancerous cells. Research into 6-bromo-quinazolin-4(3H)-one derivatives has shown promising results in this regard. One study investigated a series of these compounds and identified a derivative, designated as 8a, which exhibited potent antiproliferative activity against both breast cancer (MCF-7) and colon cancer (SW480) cell lines. researchgate.net Crucially, when tested against a normal human lung fibroblast cell line (MRC-5), compound 8a displayed a significantly higher IC50 value, indicating substantially lower toxicity to non-tumorigenic cells. researchgate.net This differential cytotoxicity provides compelling evidence for the compound's selectivity. researchgate.net

The quest for selectivity is a central theme in the development of quinazolinone-based anticancer agents. nih.gov For instance, certain dihydroquinazolinone derivatives have demonstrated low toxicity against normal Hek-293 cell lines, further supporting the potential for developing tumor-specific agents from this scaffold. nih.gov However, not all modifications to the quinazolinone core result in selective compounds. Studies involving copper(II) complexes of quinazolinone Schiff base ligands found that while these complexes were highly cytotoxic to breast (MCF-7) and lung (A549) cancer cells, they exhibited similar levels of toxicity towards untransformed human keratinocytes (HaCaT), indicating a lack of cancer-cell specificity. mdpi.com These findings underscore the critical role that specific structural modifications play in achieving selective cytotoxicity.

| Compound | Cell Line | Cell Type | IC50 (µM) | Source |

| Compound 8a | MCF-7 | Breast Cancer | 15.85 ± 3.32 | researchgate.net |

| SW480 | Colon Cancer | 17.85 ± 0.92 | researchgate.net | |

| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | researchgate.net |

Antimicrobial Efficacy and Underlying Mechanisms

Quinazolinone derivatives, particularly those incorporating a bromine atom, have been a subject of extensive research for their antimicrobial properties. nih.gov The presence of a halogen at the 6-position of the quinazolinone ring is often associated with enhanced biological activity. nih.gov

Spectrum of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Analogs of this compound have demonstrated a broad spectrum of antibacterial activity, though efficacy can vary significantly depending on the specific substitutions on the quinazolinone core. Studies on 6-bromo-quinazolinone derivatives have reported significant activity against both Gram-positive and Gram-negative bacteria. For example, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed high activity against Staphylococcus aureus, Bacillus species (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). mediresonline.org Other 2,3,6-trisubstituted bromo-quinazolinones have shown excellent, albeit variable, potency; one derivative displayed excellent activity against E. coli, while another was highly effective against Pseudomonas aeruginosa. biomedpharmajournal.org

Conversely, some research highlights a more specific spectrum of activity. A comprehensive structure-activity relationship study of 4(3H)-quinazolinones revealed potent activity against Gram-positive organisms, particularly Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant strains, with MIC values as low as ≤0.5 μg/mL. acs.orgnih.gov However, these specific derivatives showed poor activity against Gram-negative bacteria. acs.orgnih.gov This suggests that while the bromo-quinazolinone scaffold is versatile, specific structural features dictate the breadth of its antibacterial efficacy. acs.orgnih.gov

| Compound Class | Bacterial Strain | Gram Type | Activity | Source |

| 6-bromo-quinazolinones | Staphylococcus aureus | Positive | High Activity | mediresonline.org |

| Bacillus species | Positive | High Activity | mediresonline.org | |

| Streptococcus pyogenes | Positive | Very Good Activity | biomedpharmajournal.org | |

| Escherichia coli | Negative | High Activity | mediresonline.orgbiomedpharmajournal.org | |

| Klebsiella pneumoniae | Negative | High Activity | mediresonline.org | |

| Pseudomonas aeruginosa | Negative | Excellent Activity | biomedpharmajournal.org | |

| 4(3H)-quinazolinones | S. aureus (incl. MRSA) | Positive | Potent (MIC ≤0.5 μg/mL) | nih.gov |

| ESKAPE Gram-negatives | Negative | Poor Activity (MIC ≥16 μg/mL) | nih.gov |

Antifungal Properties Against Pathogenic Fungi

The antifungal potential of bromo-quinazolinone derivatives has been well-documented against a range of pathogenic fungi, including those affecting plants and humans. A study focused on 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activity against several plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net Similarly, various 6-bromo-quinazolinone derivatives have been evaluated against human pathogens Aspergillus niger and Candida albicans, with certain analogs showing excellent potency. biomedpharmajournal.org The broader quinazolinone class has also shown remarkable efficacy against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium oxysporum, with some derivatives exhibiting IC50 values below 5 μg/mL. nih.gov This indicates a strong potential for developing bromo-quinazolinone analogs as effective antifungal agents.

| Compound Class | Fungal Strain | Activity | Source |

| 6-bromo-4-ethoxyethylthio quinazoline | Plant Pathogenic Fungi | High (EC50: 17.47-70.79 μg/mL) | researchgate.net |

| 6-bromo-quinazolinones | Aspergillus niger | Excellent | biomedpharmajournal.org |

| Candida albicans | Excellent | biomedpharmajournal.org | |

| Quinazolinone derivatives | Sclerotinia sclerotiorum | High (IC50: 2.46 μg/mL) | nih.gov |

| Fusarium oxysporum | High (IC50: 11.9 μg/mL) | nih.gov |

Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of quinazolinone derivatives are attributed to several molecular mechanisms. In bacteria, these compounds are known to interfere with crucial cellular processes. One primary mechanism is the inhibition of DNA synthesis through the targeting of bacterial DNA gyrase and topoisomerase IV enzymes. eco-vector.com Molecular docking studies have corroborated this, showing that quinazolinone derivatives can fit into the active site of E. coli DNA gyrase B. tandfonline.com Another significant antibacterial mechanism involves the inhibition of cell wall synthesis. Certain 4(3H)-quinazolinones act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), specifically PBP1 and PBP2a in MRSA, which are essential for peptidoglycan synthesis. acs.orgnih.gov This dual-targeting ability makes them promising candidates for overcoming antibiotic resistance.

The antifungal mechanism of action appears to be primarily centered on compromising the structural integrity of the fungal cell. Studies on 6-bromo-4-ethoxyethylthio quinazoline revealed that its antifungal effect involves the disruption of key metabolic and structural components. researchgate.net Following treatment, there was a notable decline in mycelial reducing sugar, chitosan (B1678972) (a vital component of the fungal cell wall), and soluble protein content. researchgate.net Other quinazolinone analogs have been shown to induce morphological changes in fungal mycelia, damage organelles, and alter the permeability of the cell membrane, leading to the leakage of cytoplasm and eventual cell death. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 5 Bromo 4ah Quinazolin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. In quinazolinone derivatives, the aromatic protons of the fused benzene (B151609) ring typically appear in the downfield region of the spectrum (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (multiplicity and coupling constants, J) are highly informative for determining the substitution pattern on this ring.

For instance, in the ¹H NMR spectrum of a quinazolinone derivative, the proton at position 5 (H-5) often resonates at the lowest field due to the anisotropic effect of the adjacent carbonyl group. The protons on the benzene ring (H-5, H-6, H-7, H-8) typically exhibit characteristic splitting patterns, such as doublets, triplets, or doublet of doublets, arising from spin-spin coupling with neighboring protons. ijpscr.info The introduction of a bromine atom at the C-5 position would significantly alter the spectrum by removing the H-5 signal and influencing the chemical shifts and coupling constants of the remaining aromatic protons (H-6, H-7, H-8).

The following table provides representative ¹H NMR data for various quinazolinone derivatives, illustrating the typical chemical shift ranges for the core structure's protons.

| Compound | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Other Protons (ppm) | Solvent |

| 2-(4-Methylphenyl)-quinazolin-4(3H)-one rsc.org | 8.15 (dd) | 7.51 (t) | 7.83 (t) | 7.73 (d) | 12.47 (br s, NH), 8.11 (d, 2H), 7.36 (d, 2H), 2.40 (s, 3H) | DMSO-d₆ |

| 2-(4-Fluorophenyl)quinazolin-4(3H)-one rsc.org | 8.16 (d) | 7.53 (t) | 7.85 (t) | 7.74 (d) | 12.58 (br s, NH), 8.31-8.23 (m, 2H), 7.40 (t, 2H) | DMSO-d₆ |

| 2-(3-Chlorophenyl)quinazolin-4(3H)-one rsc.org | 8.16 (t) | 7.55 (t) | 7.86 (t) | 7.77 (d) | 12.63 (br s, NH), 8.25 (s, 1H), 8.16 (t, 1H), 7.67 (d, 1H), 7.59 (t, 1H) | DMSO-d₆ |

| 6-Hydroxy-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one jst.vn | 7.51 (d) | - | 7.35 (dd) | 7.58 (d) | 3.90 (s, 3H), 2.22 (s, 3H), 7.28 (d, 2H), 7.14 (d, 2H) | CD₃OD |

Data presented as: chemical shift δ (multiplicity). d=doublet, dd=doublet of doublets, t=triplet, m=multiplet, s=singlet, br s=broad singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In quinazolinone derivatives, the carbonyl carbon (C-4) typically resonates at a significantly downfield chemical shift (δ ~160-170 ppm). jst.vn The carbon atom involved in the imine bond (C-2) also appears in the downfield region, along with the other quaternary and protonated carbons of the aromatic rings. clockss.org The chemical shifts are sensitive to the electronic effects of substituents on the rings. The attachment of an electronegative bromine atom at C-5 would directly influence its chemical shift and those of the adjacent carbons.

Below is a table summarizing characteristic ¹³C NMR chemical shifts for selected quinazolinone derivatives.

| Compound | C-2 (ppm) | C-4 (ppm) | C-4a (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-8 (ppm) | C-8a (ppm) | Solvent |

| 2-Methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | 154.9 | 162.1 | 121.1 | 126.3 | 126.8 | 134.4 | 126.5 | 148.1 | DMSO-d₆ |

| 6-Hydroxy-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one jst.vn | 154.08 | 164.07 | 122.67 | 110.58 | 157.93 | 128.86 | 125.55 | 141.97 | CD₃OD |

| 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one rsc.org | 151.6 | 163.2 | 127.3 | 126.3 | 127.0 | 135.0 | 127.9 | 148.7 | CDCl₃ |

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. wikipedia.orgipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edulongdom.org For a quinazolinone derivative, COSY spectra would show cross-peaks between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8), allowing for the establishment of the connectivity within the spin systems of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.orgipb.pt Each cross-peak in an HSQC spectrum represents a C-H bond. This technique is invaluable for assigning the ¹³C signals of protonated carbons by correlating them to their already assigned proton resonances. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule from its exact mass. For 5-bromo-4aH-quinazolin-4-one (C₈H₅BrN₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by 2 Da for any bromine-containing ion. libretexts.org

The table below shows examples of how HRMS data is reported for quinazolinone derivatives.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 2-(4-Methylphenyl)-quinazolin-4(3H)-one rsc.org | C₁₅H₁₃N₂O | 237.1022 | 237.1024 |

| 2-(4-Fluorophenyl)quinazolin-4(3H)-one rsc.org | C₁₄H₁₀FN₂O | 241.0772 | 241.0770 |

| 2-(3-Chlorophenyl)quinazolin-4(3H)-one rsc.org | C₁₄H₁₀ClN₂O | 257.0476 | 257.0477 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the precursor ion's structure. For quinazolinone derivatives, common fragmentation pathways often involve the loss of small neutral molecules such as carbon monoxide (CO) from the carbonyl group or cleavages within substituent groups. Analyzing the fragmentation of the molecular ion of this compound would help to confirm the connectivity of the atoms and the location of the bromine atom on the quinazolinone core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For quinazolinone derivatives, the IR spectrum provides definitive evidence for the presence of key structural features.